2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline
Description
2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring via a phenylpropyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
CAS No. |
918481-33-1 |
|---|---|
Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-22-13-12-21-10-4-5-11-23(21)24-22/h1-5,7-8,10-13H,6,9,14-19H2 |
InChI Key |
FMNGBCREMLKDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline typically involves a multi-step process. One common method includes the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a piperazine derivative in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.
Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives in combating viral infections, including Influenza A virus (IAV). For instance, derivatives containing piperazine moieties have shown significant antiviral activity, with some compounds demonstrating IC50 values as low as 0.88 μM against IAV, outperforming standard antiviral drugs like Ribavirin .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial properties. Research indicates that modifications to the piperazine structure can enhance activity against Gram-positive bacteria and fungi. Compounds have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 mM against various pathogens .
Antimalarial Activity
Quinoline compounds have historically been used in the treatment of malaria. Recent studies on structurally related compounds have shown promising results against Plasmodium species, suggesting that modifications in side chains can lead to improved efficacy and reduced cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of a piperazine moiety has been linked to enhanced interaction with biological targets, which is critical for developing potent inhibitors against viruses and bacteria.
| Compound | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline | Antiviral | 0.88 |
| Compound B | Similar structure with modifications | Antibacterial | 0.25 - 1.00 |
| Compound C | Quinoline derivative without piperazine | Antimalarial | >4000 (low cytotoxicity) |
Case Study 1: Antiviral Screening
A comprehensive study evaluated various quinoline derivatives, including those with piperazine linkers, for their efficacy against IAV. The study found that compounds with specific structural modifications exhibited superior antiviral activity, indicating the importance of the piperazine moiety in enhancing bioactivity .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, several quinoline derivatives were synthesized and tested against a panel of bacterial strains. The results demonstrated that certain structural modifications significantly improved antimicrobial efficacy while maintaining low cytotoxicity levels .
Mechanism of Action
The mechanism of action of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve modulation of acetylcholine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Uniqueness
What sets 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline apart is its unique combination of a quinoline core with a piperazine ring, which imparts distinct pharmacological properties. This structure allows it to interact with a different set of molecular targets compared to other similar compounds .
Biological Activity
The compound 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline (CAS No. 918481-33-1) is a derivative of quinoline that has garnered interest due to its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C23H27N3
- Molecular Weight : 345.481 g/mol
- IUPAC Name : 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline
The structure of this compound features a quinoline core linked to a piperazine moiety via a methyl group, which is significant for its biological interactions.
Antihypertensive Effects
Research indicates that compounds related to quinoline, including derivatives like 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline, exhibit hypotensive properties. A related compound, centhaquin (a piperazine derivative), showed significant blood pressure-lowering effects in animal models, suggesting that similar mechanisms may be at play in this compound. The hypotensive activity was dose-dependent and involved central nervous system pathways .
Summary of Key Studies
Case Studies
-
Hypotensive Activity in Cats and Rats :
- In studies involving centhaquin, it was observed that intravenous administration led to significant reductions in both blood pressure and heart rate in anesthetized cats, suggesting a central mechanism of action . This highlights the potential for similar effects in 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline.
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
